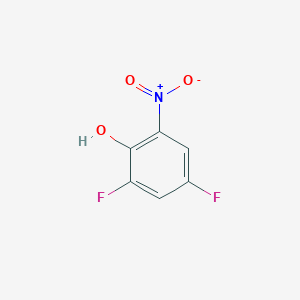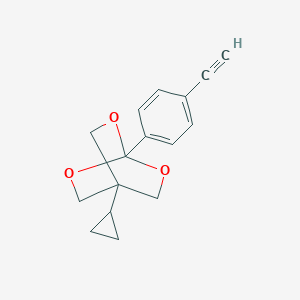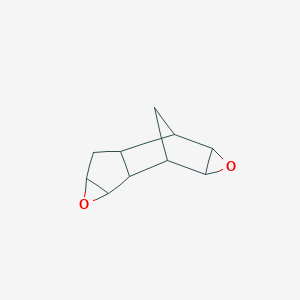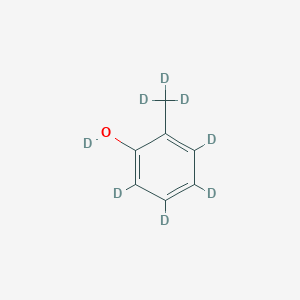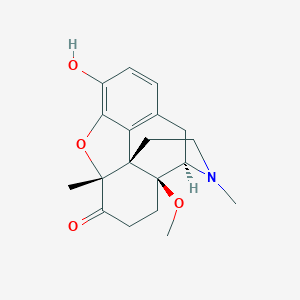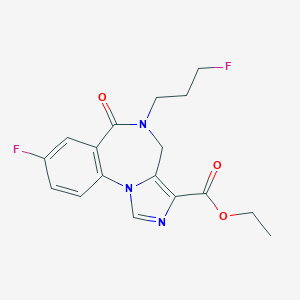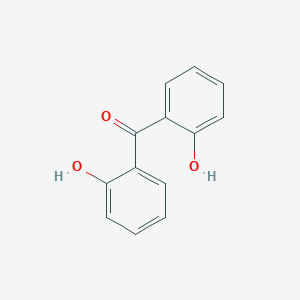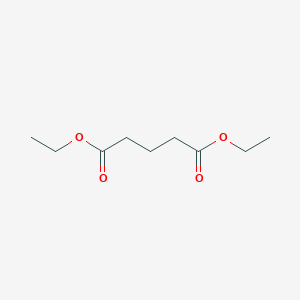
1,5-Diyodopentano
Descripción general
Descripción
1,5-Diiodopentane is a saturated aliphatic halogenated hydrocarbon compound with the chemical formula C5H12I2. It is a colorless, odorless, and insoluble liquid that is used in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry. 1,5-Diiodopentane is a versatile reagent that can be used in a variety of reactions including oxidation, reduction, and substitution reactions. Additionally, it is a common intermediate in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Reactivo de entrecruzamiento
El 1,5-Diyodopentano actúa como un agente de entrecruzamiento en la química de polímeros y la ciencia de los materiales. Los investigadores lo utilizan para crear enlaces covalentes estables entre cadenas de polímeros. Por ejemplo, se ha empleado en la preparación de películas capa por capa (LbL). Estas películas constan de capas alternas de poli(metacrilato de 2-dimetilaminoetilo) biorreductible (rPDMAEMA) y ADN. El entrecruzamiento con this compound mejora la rigidez de la película, la biodegradabilidad, la adhesión celular y la actividad de transducción .
Estudios electroquímicos
Se ha investigado la reducción electroquímica del this compound en electrodos de carbono. Los investigadores han utilizado voltametría cíclica y electrólisis de potencial controlado para estudiar su comportamiento en dimetilformamida (DMF) que contiene perclorato de tetrametilamonio. Estos estudios proporcionan información sobre sus propiedades redox y su reactividad .
Consideraciones de seguridad
Tenga en cuenta que el this compound está clasificado como irritante para los ojos, la piel y el sistema respiratorio. Siga las precauciones de seguridad al manipular este compuesto .
Safety and Hazards
1,5-Diiodopentane may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of 1,5-Diiodopentane. Protective measures such as wearing protective gloves, eye protection, and face protection are advised when handling this chemical .
Mecanismo De Acción
Target of Action
1,5-Diiodopentane, also known as Pentamethylene diiodide , is a chemical compound with the formula I(CH2)5I . Its primary targets are bioreducible poly(2-dimethylaminoethyl methacrylate) (rPDMAEMA) and DNA . These targets play a crucial role in the formation of layer-by-layer (LbL) films, which are used in various biomedical applications .
Mode of Action
1,5-Diiodopentane acts as a crosslinking reagent . It interacts with its targets, rPDMAEMA and DNA, to form cross-linked LbL films . The crosslinking process enhances the rigidity and biodegradability of the films, influencing their cell adhesion and transfection activity .
Pharmacokinetics
Its molecular weight of 32394 suggests that it may have significant bioavailability
Result of Action
The primary result of 1,5-Diiodopentane’s action is the formation of cross-linked LbL films . These films exhibit enhanced rigidity and biodegradability, which can influence cell adhesion and transfection activity . This makes 1,5-Diiodopentane a valuable tool in biomedical applications.
Action Environment
The efficacy and stability of 1,5-Diiodopentane can be influenced by various environmental factors. For instance, the compound’s electrochemical reduction has been studied at carbon electrodes in DMF containing tetramethylammonium perchlorate . This suggests that the compound’s action can be influenced by the presence of certain chemicals and the nature of the surrounding environment.
Análisis Bioquímico
Biochemical Properties
1,5-Diiodopentane plays a significant role in biochemical reactions, particularly in crosslinking and alkylation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a crosslinking reagent to investigate the cross-linking layer-by-layer films of bioreducible poly(2-dimethylaminoethyl methacrylate) and DNA . This interaction is crucial for studying the rigidity, biodegradability, cell adhesion, and transfection activity of these films.
Cellular Effects
1,5-Diiodopentane affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of (iodoalkylaminocarbene)tungsten complexes, which can impact cellular processes . Additionally, its role as a crosslinking reagent can affect cell adhesion and transfection activity, thereby influencing cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of 1,5-Diiodopentane involves its ability to act as a crosslinking reagent. It forms covalent bonds with biomolecules, leading to changes in their structure and function. This compound can bind to enzymes and proteins, potentially inhibiting or activating them. For instance, it has been used to investigate the cross-linking layer-by-layer films of bioreducible poly(2-dimethylaminoethyl methacrylate) and DNA, which involves binding interactions with these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Diiodopentane can change over time. Its stability and degradation are important factors to consider. The compound is sensitive to light and air, which can lead to its degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in its role as a crosslinking reagent. These studies have shown that 1,5-Diiodopentane can maintain its crosslinking activity over time, but its effectiveness may decrease due to degradation.
Dosage Effects in Animal Models
The effects of 1,5-Diiodopentane vary with different dosages in animal models. At lower doses, it can effectively crosslink biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that high doses of 1,5-Diiodopentane can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is crucial to determine the appropriate dosage to avoid these adverse effects.
Metabolic Pathways
1,5-Diiodopentane is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the preparation of (iodoalkylaminocarbene)tungsten complexes, which are involved in metabolic processes . The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes it interacts with. For example, its role as a crosslinking reagent can impact the metabolism of poly(2-dimethylaminoethyl methacrylate) and DNA.
Transport and Distribution
The transport and distribution of 1,5-Diiodopentane within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by its interactions with specific transporters and binding proteins . For instance, its role as a crosslinking reagent can affect its distribution within cells, leading to its accumulation in specific cellular compartments.
Subcellular Localization
1,5-Diiodopentane’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its role as a crosslinking reagent can influence its localization within cells, affecting its activity and function . For example, it can be localized to the nucleus when used in DNA crosslinking studies, impacting gene expression and cellular processes.
Propiedades
IUPAC Name |
1,5-diiodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEOYUUPFYJXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060859 | |
| Record name | Pentane, 1,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-77-3 | |
| Record name | 1,5-Diiodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1,5-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diiodopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1,5-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-diiodopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-Diiodopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KQH995EVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





